molecular formula C7H6N4O B13668075 3H-imidazo[4,5-c]pyridine-6-carboxamide

3H-imidazo[4,5-c]pyridine-6-carboxamide

Cat. No.: B13668075
M. Wt: 162.15 g/mol
InChI Key: QIYBKHZLGLSNJX-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-c]pyridine-6-carboxamide is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-imidazo[4,5-c]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions . This method is operationally simple and adheres to green chemistry principles by avoiding toxic solvents and strong acids.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

3H-imidazo[4,5-c]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-c]pyridine-6-carboxylic acid, while reduction could produce various amine derivatives.

Scientific Research Applications

3H-imidazo[4,5-c]pyridine-6-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-imidazo[4,5-c]pyridine-6-carboxamide stands out due to its specific structural configuration, which imparts unique biological activities. Its ability to act as a GABA A receptor agonist and PARP inhibitor makes it a valuable compound in both neurological and cancer research.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3H-imidazo[4,5-c]pyridine-6-carboxamide

InChI

InChI=1S/C7H6N4O/c8-7(12)5-1-4-6(2-9-5)11-3-10-4/h1-3H,(H2,8,12)(H,10,11)

InChI Key

QIYBKHZLGLSNJX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)N)NC=N2

Origin of Product

United States

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